molecular formula C15H13N3O2S B2821964 N-(5-cyanopyridin-2-yl)-2-(4-methylphenyl)ethene-1-sulfonamide CAS No. 1384816-61-8

N-(5-cyanopyridin-2-yl)-2-(4-methylphenyl)ethene-1-sulfonamide

Cat. No.: B2821964
CAS No.: 1384816-61-8
M. Wt: 299.35
InChI Key: BBDUHRNYTDALBY-UHFFFAOYSA-N
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Description

N-(5-cyanopyridin-2-yl)-2-(4-methylphenyl)ethene-1-sulfonamide is a sulfonamide derivative featuring a 5-cyanopyridine moiety linked to an ethene sulfonamide group substituted with a 4-methylphenyl ring.

Structural elucidation of such compounds typically employs techniques like X-ray crystallography (using software such as SHELX for refinement) and spectroscopic methods (IR, NMR, mass spectrometry), as demonstrated in studies of analogous molecules .

Properties

IUPAC Name

N-(5-cyanopyridin-2-yl)-2-(4-methylphenyl)ethenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-12-2-4-13(5-3-12)8-9-21(19,20)18-15-7-6-14(10-16)11-17-15/h2-9,11H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDUHRNYTDALBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=NC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-cyanopyridin-2-yl)-2-(4-methylphenyl)ethene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial properties. This article provides an overview of its synthesis, biological activity, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

  • Chemical Formula : C14H14N2O2S
  • IUPAC Name : this compound

The synthesis of this compound typically involves the reaction of 5-cyanopyridine with 4-methylphenyl ethene sulfonamide under specific conditions to yield the desired product. The sulfonamide group is known for enhancing the solubility and bioactivity of compounds.

Anticancer Properties

Recent studies have explored the anticancer potential of various sulfonamide derivatives, including this compound. For instance, related compounds have shown significant cytotoxic effects against human breast cancer cell lines such as MCF-7 and MDA-MB-231.

CompoundCell LineIC50 (µM)
This compoundMCF-742 ± 2
This compoundMDA-MB-23168 ± 2
Chlorambucil (Reference)MCF-758 ± 2
Chlorambucil (Reference)MDA-MB-23188 ± 2

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The observed values suggest that this compound exhibits promising anticancer activity, comparable to established chemotherapeutic agents.

Case Studies

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of sulfonamides, several derivatives were tested for their ability to inhibit DNA synthesis in cancer cells. The results indicated that compounds similar to this compound significantly reduced DNA incorporation in MCF-7 cells, showcasing their potential as effective anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antibacterial activity of sulfonamides against common pathogens. Compounds exhibiting structural similarities to this compound were found to inhibit bacterial growth effectively, suggesting a potential application in treating bacterial infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(5-cyanopyridin-2-yl)-2-(4-methylphenyl)ethene-1-sulfonamide with structurally related compounds, focusing on substituents, core scaffolds, and biological activities.

Compound Name Core Structure Key Substituents Biological Activity (IC₅₀/EC₅₀) References
This compound Ethene sulfonamide 5-cyano-pyridinyl, 4-methylphenyl Not reported in provided sources
2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one Pyridazinone 4-methylphenyl 11.6 μM (anti-inflammatory)

Key Observations:

Structural Divergence: The target compound’s ethene sulfonamide core differs from the pyridazinone scaffold in the compared analog. Sulfonamide groups are often associated with enhanced solubility and target binding due to their hydrogen-bonding capacity, whereas pyridazinones may offer conformational rigidity .

Biological Activity: The pyridazinone derivative exhibits anti-inflammatory activity (IC₅₀ = 11.6 μM) against LPS-induced macrophage inflammation . While the target sulfonamide’s activity is unspecified, sulfonamides are frequently explored as kinase inhibitors (e.g., VEGFR, COX-2) with sub-micromolar potencies in optimized analogs.

Synthetic and Analytical Methods: The pyridazinone compound was synthesized via base-mediated reactions and characterized using IR, NMR, and mass spectrometry .

Limitations

Additional sources detailing its synthesis, crystallography, or pharmacological profiles would enhance the comparison.

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